

A Comparative Guide to V-ATPase Inhibition: WY-47766 Versus Bafilomycin A1

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Compound of Interest

Compound Name: WY-47766

Cat. No.: B1683597

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two compounds known to inhibit the Vacuolar-type H⁺-ATPase (V-ATPase): the well-characterized macrolide antibiotic, bafilomycin A1, and the lesser-known synthetic compound, **WY-47766**. While extensive experimental data is available for bafilomycin A1, information regarding the specific inhibitory performance of **WY-47766** is limited in publicly accessible literature. This guide synthesizes the available information to offer a comparative overview and directs researchers to relevant areas for further investigation.

Introduction to V-ATPase and Its Inhibition

Vacuolar-type H⁺-ATPases are ATP-dependent proton pumps essential for the acidification of various intracellular compartments, including lysosomes, endosomes, and secretory vesicles. [1] In specialized cells like osteoclasts, V-ATPases are also found on the plasma membrane and play a crucial role in processes such as bone resorption by acidifying the extracellular space. [2] The inhibition of V-ATPase is a key area of research for potential therapeutic interventions in a range of diseases, including cancer, osteoporosis, and viral infections. [3]

Bafilomycin A1 is a potent and specific inhibitor of V-ATPase, widely used as a research tool to study the physiological roles of this enzyme. [4] It belongs to the plecomacrolide family of antibiotics. [5]

WY-47766, also identified as OST-766, is a synthetic compound classified as a proton pump inhibitor.[6] It has been associated with the selective inhibition of osteoclast V-ATPase and investigated for its potential in treating postmenopausal osteoporosis.[6][7]

Comparative Data

The following tables summarize the available quantitative and qualitative data for **WY-47766** and bafilomycin A1. A significant disparity in the volume of accessible data is evident.

Table 1: Chemical and Physical Properties

Property	WY-47766	Bafilomycin A1
Synonyms	OST-766	BafA1
CAS Number	134217-27-9	88899-55-2
Molecular Formula	C ₁₄ H ₁₃ N ₃ O ₂ S	C ₃₅ H ₅₈ O ₉
Molecular Weight	287.34 g/mol	622.8 g/mol
Chemical Class	Imidazo[4,5-c]pyridine derivative	Macrolide antibiotic
Source	Synthetic	Streptomyces griseus

Table 2: V-ATPase Inhibition Profile

Parameter	WY-47766	Bafilomycin A1
Target	Proton Pump (V-ATPase implied)[6]	Vacuolar H ⁺ -ATPase (V-ATPase)[4]
Mechanism of Action	Implied to be a selective inhibitor of osteoclast V-ATPase[7]	Binds to the V _o subunit of V-ATPase, blocking proton translocation.[8]
Potency (IC ₅₀)	Data not publicly available	4-400 nM (cell-free systems); 0.1-10 nM (in cultured cells)[6]
Selectivity	Potentially selective for osteoclast V-ATPase[7]	Highly selective for V-ATPase over other ATPases (e.g., F- and P-type)[4]
Key Applications	Research on postmenopausal osteoporosis[6]	Tool for studying autophagy, lysosomal function, and endocytosis; potential anticancer and antiviral agent[8]

Mechanism of Action

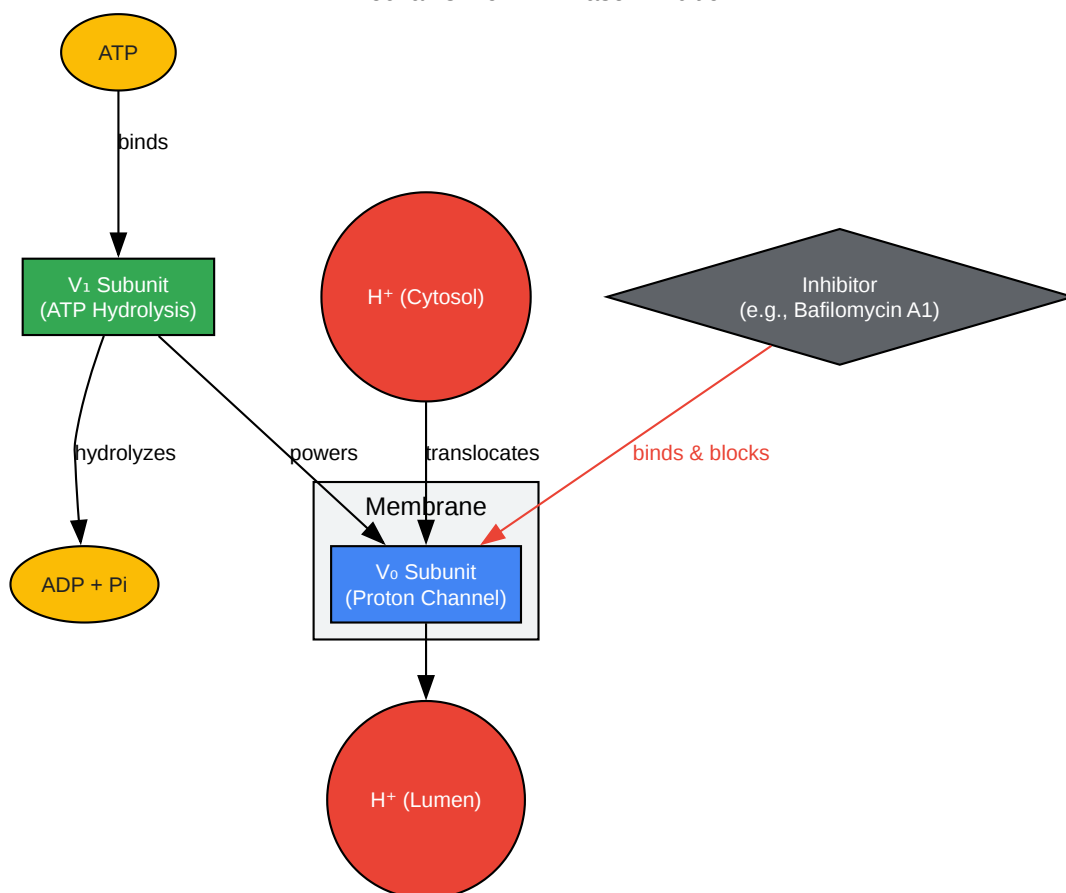
Bafilomycin A1 exerts its inhibitory effect by directly binding to the V_o integral membrane domain of the V-ATPase. This interaction blocks the proton channel, thereby preventing the translocation of H⁺ ions across the membrane, which in turn inhibits the acidification of intracellular organelles.

While the precise mechanism of **WY-47766** is not detailed in available literature, its classification as a proton pump inhibitor and its link to osteoclast V-ATPase suggest that it likely interferes with the proton translocation activity of the enzyme in these specialized cells. The review by Farina and Gagliardi (2002) on selective osteoclast V-ATPase inhibitors suggests that compounds like **WY-47766** were being investigated as alternatives to bafilomycin A1, potentially with improved selectivity for the osteoclast-specific isoforms of V-ATPase subunits. [9]

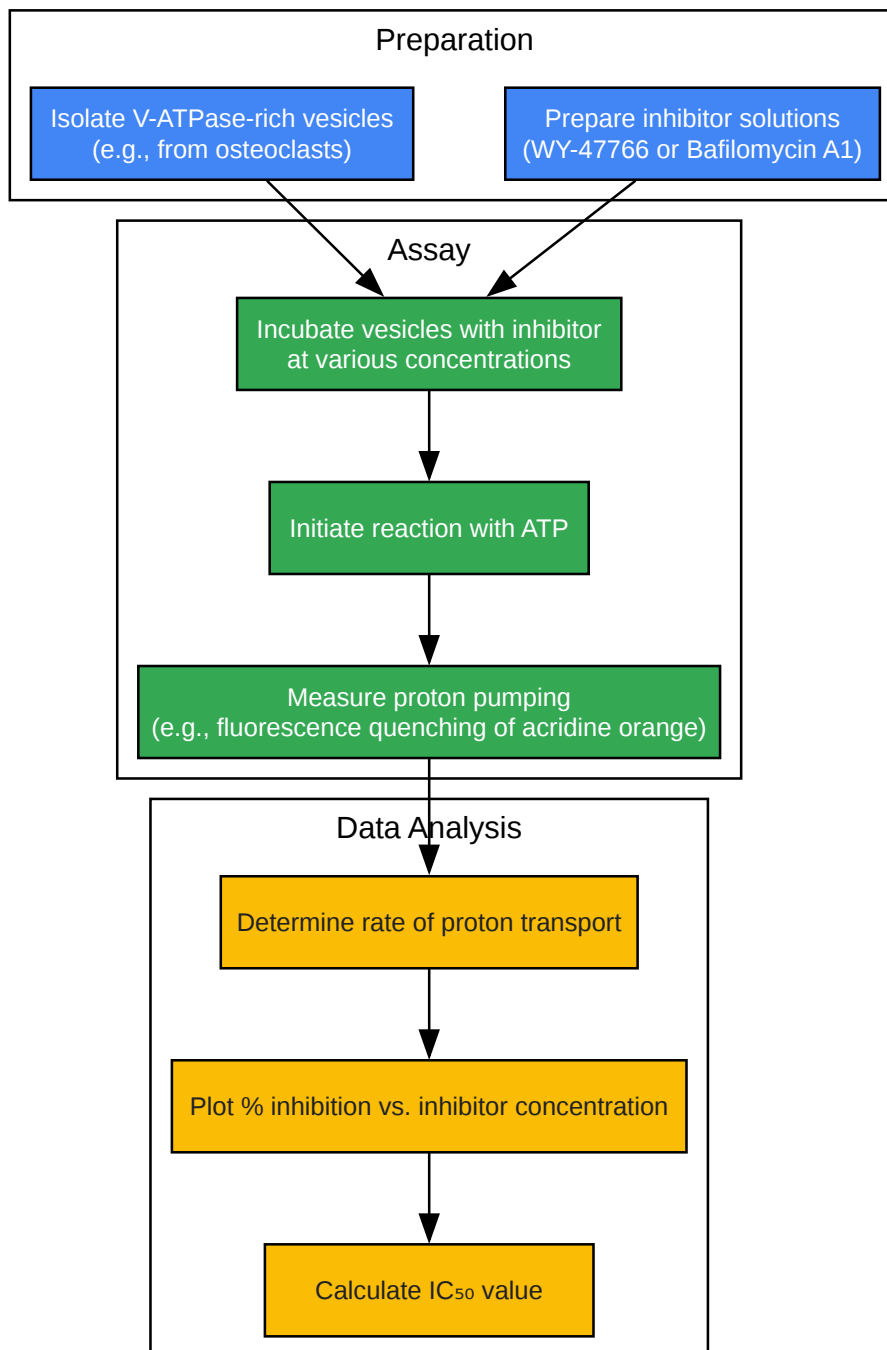
Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the general mechanism of V-ATPase inhibition and a typical experimental workflow for assessing inhibitor potency.

Mechanism of V-ATPase Inhibition



Experimental Workflow for V-ATPase Inhibition Assay

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